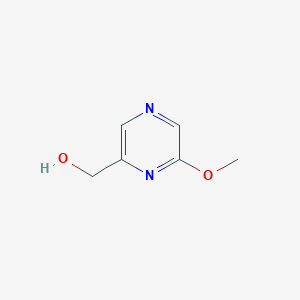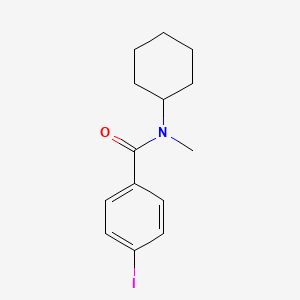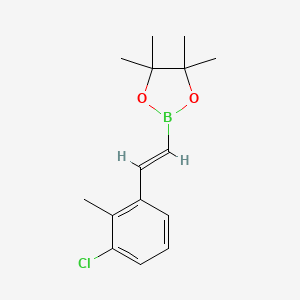
(E)-2-(3-Chloro-2-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(3-Chloro-2-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a styryl group substituted with a chlorine atom and a methyl group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-Chloro-2-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the styryl precursor, which is chlorinated and methylated.
Borylation: The styryl precursor undergoes a borylation reaction with bis(pinacolato)diboron under palladium-catalyzed conditions.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate and a ligand such as triphenylphosphine, at elevated temperatures (around 80-100°C).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(E)-2-(3-Chloro-2-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the styryl group to a saturated alkyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or potassium thiolate.
Major Products
The major products formed from these reactions include boronic acids, saturated alkyl boronates, and substituted styryl derivatives.
科学研究应用
Chemistry
In chemistry, (E)-2-(3-Chloro-2-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block for the synthesis of more complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology and Medicine
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and electronic materials, due to its unique electronic properties.
作用机制
The mechanism by which (E)-2-(3-Chloro-2-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as its role in cross-coupling reactions where it acts as a boron source.
相似化合物的比较
Similar Compounds
(E)-2-Styryl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the chlorine and methyl substituents.
(E)-2-(3-Bromo-2-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a bromine atom instead of chlorine.
Uniqueness
(E)-2-(3-Chloro-2-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both chlorine and methyl substituents on the styryl group, which can influence its reactivity and the types of reactions it can undergo.
属性
分子式 |
C15H20BClO2 |
|---|---|
分子量 |
278.6 g/mol |
IUPAC 名称 |
2-[(E)-2-(3-chloro-2-methylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BClO2/c1-11-12(7-6-8-13(11)17)9-10-16-18-14(2,3)15(4,5)19-16/h6-10H,1-5H3/b10-9+ |
InChI 键 |
VQPYHZZEOJABJI-MDZDMXLPSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C(=CC=C2)Cl)C |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C(=CC=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


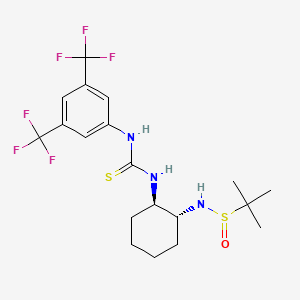
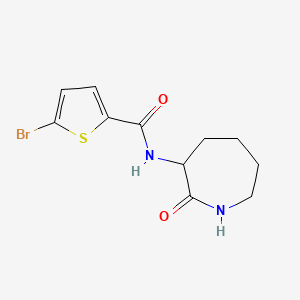

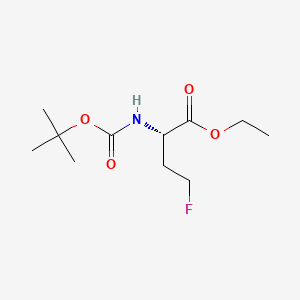


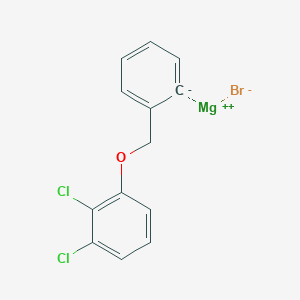

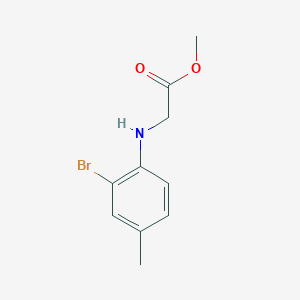
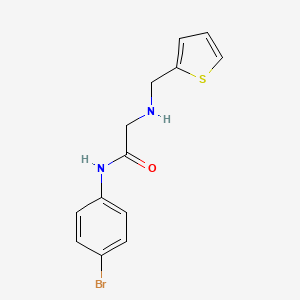
![3-Bicyclo[3.2.0]heptanylmethanol](/img/structure/B14897311.png)
![n-((1h-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B14897320.png)
